Differentiated Crystal Packing and Solid-State Morphology vs. 1,2-Diiodo-4,5-dimethoxybenzene
X-ray crystallographic analysis reveals that 1,5-diiodo-2,4-dimethoxybenzene crystallizes in the monoclinic crystal system with a C2 space group, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. In contrast, the regioisomer 1,2-diiodo-4,5-dimethoxybenzene crystallizes in a different monoclinic setting (space group P21/c) with unit cell dimensions a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2]. This difference in crystal symmetry and unit cell dimensions indicates distinct intermolecular interactions, particularly halogen bonding, which will govern solubility, crystal habit, and mechanical properties [1].
| Evidence Dimension | Single-Crystal X-ray Diffraction: Unit Cell Parameters and Space Group |
|---|---|
| Target Compound Data | Crystal System: Monoclinic; Space Group: C2; a = 20.2528(4) Å; b = 6.7254(2) Å; c = 10.6748(2) Å; β = 94.699(3)°; Z = 4 |
| Comparator Or Baseline | 1,2-Diiodo-4,5-dimethoxybenzene: Crystal System: Monoclinic; Space Group: P21/c; a = 11.465(1) Å; b = 6.072(1) Å; c = 15.747(1) Å; β = 99.90(1)° |
| Quantified Difference | Target compound exhibits a C-centered lattice (C2) vs. a primitive lattice (P21/c) for the comparator, with a significantly larger a-axis (20.25 Å vs. 11.47 Å) and a shorter c-axis (10.67 Å vs. 15.75 Å), reflecting altered molecular packing motifs. |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; structures refined to R1 = 0.053 for the target compound and R1 not specified for the comparator. |
Why This Matters
Procurement of the correct isomer ensures predictable solid-state properties, which are critical for reproducible formulation, milling, and storage in industrial and pharmaceutical development.
- [1] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. J. Chem. Crystallogr. 1995, 25 (7), 429–432. View Source
- [2] Cambridge Structural Database. CSD Entry: CCDC 2173759: Experimental Crystal Structure Determination for 1,2-diiodo-4,5-dimethoxybenzene. 2022. View Source
